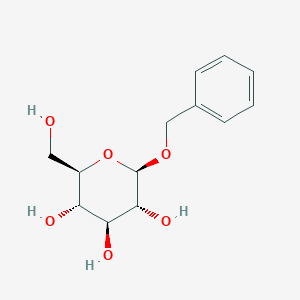

Bêta-D-glucopyranoside de benzyle

Vue d'ensemble

Description

Benzyl beta-d-glucopyranoside (also known as beta-d-glucopyranosyl benzyl ether, β-d-glucopyranosyl benzyl ether, or BGB) is a sugar-based compound that has been used as a building block in organic synthesis and as a reagent for a variety of biochemical and physiological studies. BGB is a white, odorless, crystalline solid that is soluble in water and ethanol. It has a melting point of 165-167°C. BGB has a number of properties that make it attractive for use in a variety of applications, including its low toxicity, low cost, and low reactivity.

Applications De Recherche Scientifique

Métabolomique et nutraceutiques

Le bêta-D-glucopyranoside de benzyle est utilisé dans le domaine de la métabolomique, qui est l'étude des processus chimiques impliquant des métabolites . Il est également utilisé dans l'étude des vitamines, des nutraceutiques et des produits naturels . Ces études peuvent aider à comprendre les voies métaboliques et le rôle du this compound dans celles-ci.

Hydrolyse des glycosides

Le this compound est un substrat pour l'enzyme bêta-glucosidase . Les bêta-glucosidases sont des enzymes qui hydrolysent les liaisons glycosidiques pour libérer les résidus glucosyl terminaux non réducteurs des glycosides et des oligosaccharides . Cette propriété est utilisée dans divers processus biologiques et applications industrielles.

Conversion de la biomasse

Les bêta-glucosidases, qui agissent sur le this compound, jouent un rôle crucial dans la conversion de la biomasse chez les micro-organismes . Elles aident à décomposer les glucides complexes en sucres plus simples, qui peuvent ensuite être convertis en biocarburants.

Activation des phytohormones

Chez les plantes, les bêta-glucosidases sont impliquées dans l'activation des phytohormones . Elles peuvent agir sur le this compound pour libérer du glucose et de l'alcool benzylique, qui peuvent être impliqués dans divers processus physiologiques végétaux.

Libération de parfum

Les bêta-glucosidases peuvent agir sur le this compound pour libérer des composés aromatiques . Cette propriété est utilisée dans l'industrie des parfums pour libérer des parfums.

Inhibition du co-transporteur 1 du sodium-glucose (SGLT1)

Les dérivés du this compound ont été étudiés comme des inhibiteurs puissants et sélectifs du co-transporteur 1 du sodium-glucose (SGLT1) . Le SGLT1 joue un rôle dominant dans l'absorption du glucose dans l'intestin et est considéré comme une cible prometteuse dans le développement de traitements pour l'hyperglycémie postprandiale

Safety and Hazards

Mécanisme D'action

Target of Action

Benzyl Beta-D-Glucopyranoside is a β-D-glucoside . It has been found to interact with the Sodium Glucose Co-Transporter 1 (SGLT1) . SGLT1 plays a dominant role in the absorption of glucose in the gut and is considered a promising target in the development of treatments for postprandial hyperglycemia .

Mode of Action

It is known that β-d-glucosides interact with their targets through a process called glycosylation . In the case of SGLT1, Benzyl Beta-D-Glucopyranoside may influence the transporter’s function, potentially affecting glucose absorption .

Biochemical Pathways

Given its interaction with sglt1, it is likely involved in the regulation of glucose metabolism

Pharmacokinetics

It has been observed that the compound is absorbed in the intestines This suggests that it may have good bioavailability

Result of Action

Given its interaction with sglt1, it may influence glucose absorption and metabolism . This could potentially lead to changes in blood glucose levels, which could be beneficial in the management of conditions like postprandial hyperglycemia .

Analyse Biochimique

Biochemical Properties

Benzyl Beta-D-Glucopyranoside interacts with a range of enzymes, including glycoside hydrolases, glycosyltransferases, and glycosyl hydrolases . These enzymes catalyze the hydrolysis of Benzyl Beta-D-Glucopyranoside, yielding a β-D-glucopyranose molecule and a benzyl alcohol moiety .

Cellular Effects

It has been suggested that it may have a role in relieving tension in experimental menopausal model rats caused by ether stress .

Molecular Mechanism

The molecular mechanism of Benzyl Beta-D-Glucopyranoside involves its hydrolysis by various enzymes. The hydrolysis process yields a β-D-glucopyranose molecule and a benzyl alcohol moiety . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature.

Metabolic Pathways

It is known to be a metabolite in various plant species , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not clearly defined.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962864 | |

| Record name | Benzyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4304-12-5 | |

| Record name | Benzyl glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL .BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ILL1IJM8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

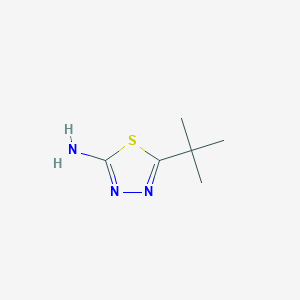

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

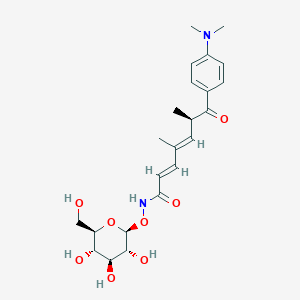

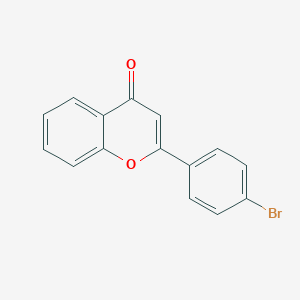

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)